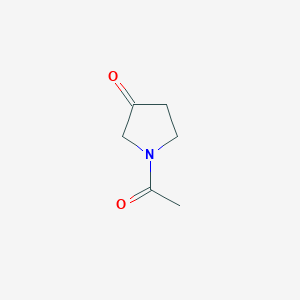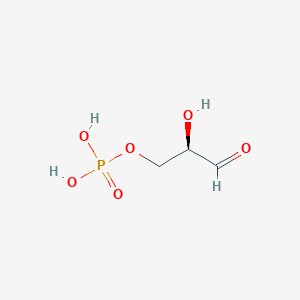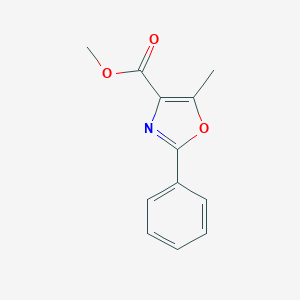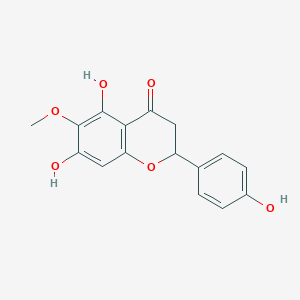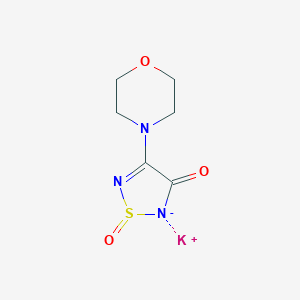
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt is a chemical compound known for its unique structure and diverse applications in various scientific fields. This compound features a morpholine ring attached to a thiadiazole core, with an additional oxide and potassium salt group, making it a versatile molecule in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt typically involves the following steps:
Formation of the Thiadiazole Core: The initial step involves the cyclization of appropriate precursors to form the 1,2,5-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with an appropriate oxidizing agent under controlled conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the thiadiazole core reacts with morpholine in the presence of a suitable base.
Oxidation and Salt Formation: The final steps involve the oxidation of the thiadiazole ring to introduce the oxide group, followed by the neutralization with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiadiazole ring or the morpholine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium hydroxide, sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one: Lacks the oxide and potassium salt groups, resulting in different chemical properties.
1,2,5-Thiadiazole-3(2H)-one: A simpler structure without the morpholine ring, used in different contexts.
4-Morpholinyl-1,2,5-Thiadiazole: Similar core structure but different functional groups, leading to varied applications.
Uniqueness
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt is unique due to its combination of a morpholine ring, thiadiazole core, oxide group, and potassium salt. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in multiple research and industrial applications.
Properties
IUPAC Name |
potassium;4-morpholin-4-yl-1-oxo-1λ4-thia-5-aza-2-azanidacyclopent-4-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S.K/c10-6-5(7-13(11)8-6)9-1-3-12-4-2-9;/h1-4H2,(H,8,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUUYEDJMSXWEN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NS(=O)[N-]C2=O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8KN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


